molecular formula C21H26N4O5S B2760022 4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine CAS No. 2097860-32-5

4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine

Cat. No.: B2760022
CAS No.: 2097860-32-5
M. Wt: 446.52
InChI Key: JBLSMRPDAJEXGZ-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a pyrrolidine ring, a benzenesulfonyl group, a morpholine ring, and a dimethylpyrimidinyl group . These groups are common in many biologically active compounds and are often used in drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could potentially increase its solubility in water .

Scientific Research Applications

Discovery and Application in PI3K-AKT-mTOR Pathway Inhibition

A notable application involves the discovery of a potent non-nitrogen containing morpholine isostere, showcasing the compound's ability to mimic key conformational aspects and its application in a potent selective dual inhibitor of mTORC1 and mTORC2. This discovery underscores the compound's utility in targeting the PI3K-AKT-mTOR pathway, a crucial area of interest for developing therapies against cancers and other diseases characterized by dysregulated signaling pathways (Hobbs et al., 2019).

Chemical Analysis and Environmental Detection

Another dimension of application involves the analytical chemistry domain, where derivatives of the compound are utilized in methods for determining aliphatic amines in wastewater and surface water. This illustrates the compound's relevance beyond the pharmaceutical industry, showcasing its role in environmental monitoring and pollution assessment (Sacher et al., 1997).

Synthesis and Properties of Pyrimidine Derivatives

Further, the compound's pyrimidine moiety has been explored for synthesizing thiosulfoesters, reflecting its significance in chemical synthesis. The interactions with amines highlight the compound's versatility and potential for creating novel chemical entities with significant practical value, pointing to applications in drug development and material science (Monka et al., 2020).

Antimicrobial and Antitubercular Activity

Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities, demonstrating its relevance in addressing infectious diseases. This facet of research emphasizes the compound's potential as a scaffold for developing new therapeutics targeting resistant bacterial strains (Ghorab et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrrolidine derivatives have biological activity and are used in the treatment of various diseases .

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-15-13-20(23-16(2)22-15)30-18-7-8-24(14-18)21(26)17-3-5-19(6-4-17)31(27,28)25-9-11-29-12-10-25/h3-6,13,18H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLSMRPDAJEXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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